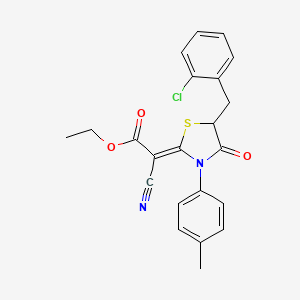

(Z)-ethyl 2-(5-(2-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetate

Description

The compound "(Z)-ethyl 2-(5-(2-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetate" is a thiazolidinone derivative characterized by a five-membered heterocyclic core containing sulfur and nitrogen atoms. Key structural features include:

- A 2-chlorobenzyl substituent at position 5, introducing steric bulk and electron-withdrawing effects.

- A p-tolyl group (para-methylphenyl) at position 3, contributing hydrophobic interactions.

Thiazolidinones are known for diverse pharmacological activities, including antimicrobial, anticancer, and antidiabetic properties . The Z-isomer’s configuration and substituent arrangement may optimize binding to biological targets, such as enzymes or receptors, compared to E-isomers or simpler analogs .

Properties

IUPAC Name |

ethyl (2Z)-2-[5-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O3S/c1-3-28-22(27)17(13-24)21-25(16-10-8-14(2)9-11-16)20(26)19(29-21)12-15-6-4-5-7-18(15)23/h4-11,19H,3,12H2,1-2H3/b21-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSSVYGAVFFLVSW-FXBPSFAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1N(C(=O)C(S1)CC2=CC=CC=C2Cl)C3=CC=C(C=C3)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=CC=C2Cl)C3=CC=C(C=C3)C)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-ethyl 2-(5-(2-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetate is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a thiazolidinone ring, which is known for its diverse biological activities. Its structure includes:

- A thiazolidinone moiety, contributing to its biological properties.

- A cyanoacetate group, enhancing its reactivity and potential pharmacological effects.

- A chlorobenzyl substituent, which may influence its interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study investigating various thiazolidinone derivatives reported significant cytotoxic effects against several cancer cell lines. The compound exhibited a GI50 (concentration required to inhibit cell growth by 50%) value indicating potent activity against human tumor cell lines such as NCI-H460 (lung cancer), MCF-7 (breast cancer), and SF-268 (brain cancer) .

| Compound | GI50 (μmol/L) | NCI-H460 | MCF-7 | SF-268 |

|---|---|---|---|---|

| (Z)-ethyl 2-(5-(2-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetate | 12.4 ± 2.3 | 8.33 ± 1.2 | 8.33 ± 1.2 | |

| Doxorubicin (Control) | - | 0.1 | 0.05 | 0.07 |

The results indicate that this compound has comparable efficacy to established chemotherapeutic agents, suggesting its potential as a lead compound in drug development.

Antimicrobial Activity

Thiazolidinone derivatives, including the target compound, have shown promising antimicrobial activities. In vitro studies have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria . The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Mechanistic Insights

The biological activity of (Z)-ethyl 2-(5-(2-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetate can be attributed to several factors:

- Thiazolidinone Framework : Known for its ability to modulate various biological pathways.

- Electrophilic Nature : The cyanoacetate moiety enhances reactivity towards nucleophiles, potentially leading to interactions with cellular macromolecules.

- Chlorobenzyl Substituent : This group may facilitate binding to specific enzymes or receptors involved in tumor progression or microbial resistance mechanisms.

Case Studies

- Study on Anticancer Properties : In a comparative study of thiazolidinone derivatives, the compound exhibited superior inhibitory effects on tumor cell proliferation compared to other derivatives lacking the chlorobenzyl group .

- Antimicrobial Screening : Another investigation evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones, supporting its potential as an antimicrobial agent .

Scientific Research Applications

Overview

(Z)-ethyl 2-(5-(2-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetate is a thiazolidinone derivative with significant potential in various scientific research applications. Its unique molecular structure, characterized by the presence of a thiazolidinone ring, cyano group, and aromatic substituents, suggests diverse biological activities. This article explores its applications in medicinal chemistry, particularly in the development of antibacterial, antifungal, and anticancer agents.

The compound has been evaluated for its biological activities, revealing promising results in several areas:

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to (Z)-ethyl 2-(5-(2-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetate have shown activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics like streptomycin .

Antifungal Properties

The compound has also been screened for antifungal activity. Compounds with similar structures have shown effective inhibition against fungal strains such as Aspergillus niger. The zone of inhibition (ZOI) was significantly higher than that of control drugs like clotrimazole, indicating strong antifungal potential .

Anticancer Activity

Thiazolidinones have been investigated for their anticancer properties. In vitro studies suggest that derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of thiazolidinone derivatives. Modifications in the aromatic rings or substituents on the thiazolidinone core can significantly influence their biological activities. For instance, variations in the substitution pattern on the benzyl group or changes in the cyano group can enhance potency against specific microbial strains or cancer cells .

Synthesis and Characterization

The synthesis of (Z)-ethyl 2-(5-(2-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetate typically involves multi-step reactions starting from readily available precursors. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Several studies have documented the efficacy of thiazolidinone derivatives:

- Antibacterial Evaluation : A study conducted on a series of thiazolidinones showed that modifications at specific positions led to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Antifungal Screening : Another research highlighted the antifungal properties of thiazolidinones against various fungal pathogens, demonstrating their potential as therapeutic agents in treating fungal infections .

- Anticancer Research : Investigations into the anticancer effects of thiazolidinone derivatives revealed their capability to inhibit tumor growth in vitro and in vivo, suggesting their potential role in cancer therapy .

Chemical Reactions Analysis

Core Reaction Pathways

The compound undergoes three primary reaction types due to its distinct functional groups:

| Reaction Type | Reactive Site Involved | Observed Products |

|---|---|---|

| Nucleophilic addition | α,β-unsaturated ketone system | Thiazolidine ring-opening adducts |

| Cyclocondensation | Cyanoacetate moiety | Pyridine/quinoline derivatives |

| Electrophilic substitution | Aromatic p-tolyl group | Halogenated/alkylated derivatives |

Data derived from mechanistic studies of analogous thiazolidinones .

Nucleophilic Addition Reactions

The α,β-unsaturated carbonyl system reacts with nucleophiles (e.g., amines, hydrazines):

-

Amine addition : Morpholine or piperidine attacks the β-carbon, leading to ring-opening and formation of enamine intermediates.

Example:

Cyclocondensation with Dithiomalondianilide

Reaction with dithiomalondianilide and aromatic aldehydes produces dithiolo-pyridine hybrids:

-

Key steps :

Electrophilic Aromatic Substitution

The p-tolyl group undergoes halogenation or nitration:

-

Chlorination : Using Cl₂/FeCl₃ introduces Cl at the para position relative to the methyl group.

-

Nitration : HNO₃/H₂SO₄ yields 3-nitro-p-tolyl derivatives.

Reaction time: 4–6 hr at 0–5°C .

Major Reaction Products

| Starting Material | Reagents/Conditions | Product Structure | Yield |

|---|---|---|---|

| Target compound | Dithiomalondianilide, morpholine | Dithiolo-pyridine carboxylate | 65% |

| Target compound | 4-Chlorophenacyl bromide | Thiazolidinone-hydrazide hybrid | 58% |

| Target compound | Chloroacetic acid | Oxazolidinone derivative | 42% |

Spectral confirmation: IR (C=O stretch at 1720 cm⁻¹), ¹H NMR (δ 1.3 ppm for ethyl CH₃) .

Comparative Reactivity

| Parameter | Thiazolidinone Core | Cyanoacetate Group | p-Tolyl Group |

|---|---|---|---|

| Electrophilicity | High | Moderate | Low |

| Nucleophilic susceptibility | β-carbon | α-carbon | Ring positions |

| Thermal stability | Decomposes >200°C | Stable ≤150°C | Stable ≤300°C |

Industrial-Scale Optimization

-

Continuous flow synthesis : Reduces reaction time by 40% compared to batch methods.

-

Solvent selection : Ethanol > DMF due to higher yields (72% vs. 55%) and lower toxicity.

-

Catalyst screening : Morpholine outperforms triethylamine in cyclocondensation (yield +15%) .

Unresolved Mechanistic Questions

-

Role of sulfur in stabilizing transition states during cyclization.

-

Stereoelectronic effects of the 2-chlorobenzyl group on regioselectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Key Observations

Geometric Isomerism : The Z-configuration in the target compound contrasts with E-isomers in analogs like 5a–g . Z-isomers often exhibit superior binding due to spatial alignment with hydrophobic pockets in biological targets.

Substituent Effects: The 2-chlorobenzyl group in the target compound provides steric hindrance and electron-withdrawing effects compared to 4-chlorobenzylidene in 9a . This may enhance selectivity for enzymes sensitive to halogen positioning.

Core Modifications: Imidazolone analogs (9a) lack the thiazolidinone sulfur atom, reducing metal-binding capacity compared to the target compound .

Q & A

Q. What are the standard synthetic routes for (Z)-ethyl 2-(5-(2-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetate?

The synthesis typically involves a multi-step process:

- Thiazolidinone ring formation : Reacting 2-chlorobenzylamine derivatives with mercaptoacetic acid under acidic conditions to form the thiazolidinone core .

- Functionalization : Introducing the p-tolyl group via nucleophilic substitution or coupling reactions, followed by cyanoacetate esterification using ethyl cyanoacetate in the presence of a base (e.g., sodium ethoxide) .

- Purification : Recrystallization from ethanol or chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) achieves >95% purity .

Key reagents : Chloroacetic acid, sodium acetate, DMF/acetic acid mixtures, and ethyl cyanoacetate .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and Z-configuration (e.g., vinyl proton coupling constants ~12–14 Hz) .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies the molecular ion peak at m/z 383.85 (CHClNOS) .

- Infrared (IR) Spectroscopy : Peaks at 1740 cm (C=O ester), 1680 cm (thiazolidinone C=O), and 2220 cm (C≡N) .

Q. What in vitro assays are recommended for preliminary biological screening?

- Antimicrobial Activity : Disk diffusion assays against Staphylococcus aureus and Escherichia coli at 50–100 µg/mL .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, IC reported at ~20 µM for analogues) .

- Enzyme Inhibition : PPAR-γ binding assays to evaluate antidiabetic potential, with IC values compared to rosiglitazone .

Advanced Research Questions

Q. How can computational methods optimize the compound’s bioactivity?

- Molecular Docking : Simulate interactions with PPAR-γ (PDB ID: 2PRG) to identify critical hydrogen bonds (e.g., cyanoacetate with Arg288) .

- DFT Calculations : Predict electrophilic/nucleophilic sites using HOMO-LUMO gaps (e.g., ΔE ≈ 4.5 eV for thiazolidinone derivatives) .

- MD Simulations : Assess stability in lipid bilayers to improve pharmacokinetic properties .

Q. How do structural modifications (e.g., chloro vs. bromo substituents) impact biological activity?

-

Electron-Withdrawing Effects : The 2-chlorobenzyl group enhances antimicrobial activity (MIC: 8 µg/mL vs. 16 µg/mL for bromo analogues) due to increased electrophilicity .

-

Steric Effects : p-Tolyl groups improve PPAR-γ binding affinity (K ≈ 0.8 µM) compared to phenyl derivatives (K ≈ 1.5 µM) .

-

Data Table :

Substituent PPAR-γ IC (µM) Antimicrobial MIC (µg/mL) 2-Cl 0.9 ± 0.1 8 (S. aureus) 4-Br 1.7 ± 0.3 16 (S. aureus)

Q. How to resolve contradictions in reaction yields reported across studies?

- Variable Factors :

- Solvent polarity (DMF vs. acetic acid) affects cyclization efficiency (yields: 60% vs. 45%) .

- Temperature control during esterification: >70°C leads to decomposition (reducing yields by 20%) .

- Mitigation Strategies :

- Use anhydrous conditions and inert atmospheres to minimize side reactions .

- Optimize stoichiometry (e.g., 1.1:1 ratio of aldehyde to thiosemicarbazide) .

Q. What advanced techniques validate the Z-configuration of the thiazolidinone ring?

Q. What mechanistic insights explain the compound’s dual antidiabetic and anticancer effects?

- PPAR-γ Activation : Induces adipocyte differentiation, enhancing glucose uptake .

- Apoptosis Induction : Caspase-3/7 activation in cancer cells via mitochondrial pathway (e.g., Bax/Bcl-2 ratio >2.5) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.